5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol
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Overview
Description
5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is a phenolic compound characterized by the presence of a cyclopropylmethoxy group and a dimethylamino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethanol, and dimethylamine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Various substituted phenolic derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol
- 5-(Cyclopropylmethoxy)-3-(dimethylamino)phenol
- 5-(Cyclopropylmethoxy)-2-(methylamino)phenol
Comparison:
- Structural Differences: The position and nature of substituents on the phenol ring vary among these compounds, leading to differences in their chemical and biological properties.
- Uniqueness: 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-6-5-10(7-12(11)14)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3 |
InChI Key |
NTQJBLPSTRGNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OCC2CC2)O |
Origin of Product |
United States |
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